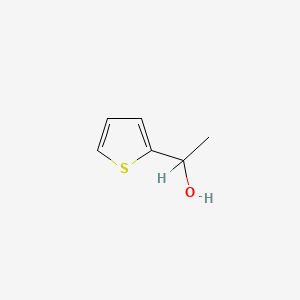

1-(Thiophen-2-yl)ethanol

Descripción general

Descripción

1-(Thiophen-2-yl)ethanol is an organic compound that features a thiophene ring substituted with an ethanol group at the second position Thiophene is a five-membered aromatic ring containing one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylthiophene using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 2-acetylthiophene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve the desired reduction.

Análisis De Reacciones Químicas

Oxidation Reactions

1-(Thiophen-2-yl)ethanol undergoes oxidation to form 2-acetylthiophene (1-(thiophen-2-yl)ethanone), a reaction catalyzed by ruthenium on carbon (Ru/C) under mild conditions. This process is highly efficient, with yields exceeding 85% in toluene at room temperature .

| Reaction | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Oxidation to 2-acetylthiophene | 10% Ru/C | Toluene | 25°C | 86% | |

| Oxidation (enzymatic) | Alcohol dehydrogenase | Aqueous buffer | 30°C | 72% |

Key Findings :

- Ru/C catalyzes selective oxidation without over-oxidation to carboxylic acids .

- Enzymatic methods using Enterococcus faecium BY48 achieve enantiomeric excess >99% for (S)-1-(thiophen-2-yl)ethanol .

Esterification and Acylation

The hydroxyl group participates in kinetic resolution via enantioselective esterification. Amidine-based catalysts enable acyl transfer with selectivity factors (s) up to 12.4 .

| Reagent | Catalyst | Solvent | Conversion | Selectivity (s) | Source |

|---|---|---|---|---|---|

| (EtCO)₂O | (R)-1 (amidine) | CDCl₃ | 50% | 10.2 | |

| (i-PrCO)₂O | (S)-4 (piperidine) | Toluene | 48% | 8.7 |

Mechanistic Insight :

- Hydrogen bonding between the catalyst’s tertiary nitrogen and substrate hydroxyl enhances nucleophilicity, accelerating acylation .

Biocatalytic Transformations

Whole-cell biocatalysts enable enantioselective reductions and resolutions:

| Biocatalyst | Reaction | Conditions | ee (%) | Yield | Source |

|---|---|---|---|---|---|

| Enterococcus faecium BY48 | Reduction of 2-acetylthiophene | pH 7.0, 30°C | >99 (S) | 92% | |

| Lactobacillus spp. | Kinetic resolution | 150 rpm, 37°C | 89 (R) | 45% |

Optimized Parameters :

Dehydration and Cyclization

Under acidic conditions, this compound dehydrates to form 1-(thiophen-2-yl)ethylene, though this reaction is not well-documented in literature.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(Thiophen-2-yl)ethanol has shown promise in medicinal chemistry due to its biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Potential : Derivatives of this compound have been explored for their anti-inflammatory effects, highlighting its therapeutic potential in treating inflammatory diseases .

Case Study: Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action was linked to disrupting bacterial cell membranes, thereby inhibiting growth .

Materials Science Applications

In materials science, this compound serves as a precursor for synthesizing functional materials:

- Conductive Polymers : The compound can be polymerized to form conductive materials useful in electronic applications. Its thiophene moiety enhances electrical conductivity .

- Sensors : Due to its unique chemical properties, derivatives of this compound are being investigated for use in chemical sensors that detect environmental pollutants .

Organic Synthesis

The versatility of this compound makes it a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds through various reactions such as alkylation and acylation .

- Ligand Development : The compound has been employed in the development of ligands for transition metal complexes, which are crucial for catalyzing various organic reactions .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against specific bacterial strains |

| Anti-inflammatory drugs | Potential therapeutic applications | |

| Materials Science | Conductive polymers | Enhanced electrical conductivity |

| Chemical sensors | Detection of environmental pollutants | |

| Organic Synthesis | Building blocks for complex molecules | Versatile intermediate for various reactions |

| Ligand development | Important for transition metal catalysis |

Mecanismo De Acción

The mechanism by which 1-(Thiophen-2-yl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

2-(Thiophen-2-yl)ethanol: Similar structure but with the ethanol group at a different position.

Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an ethanol group.

2-(Thiophen-2-yl)acetonitrile: Features a nitrile group instead of an ethanol group.

Uniqueness: 1-(Thiophen-2-yl)ethanol is unique due to the presence of both a thiophene ring and an ethanol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Actividad Biológica

1-(Thiophen-2-yl)ethanol, a chiral secondary alcohol featuring a thiophene ring, has garnered attention in various fields of research due to its notable biological activities. This compound, with the molecular formula CHOS and a molecular weight of approximately 128.195 g/mol, serves as an important intermediate in the synthesis of biologically active compounds and pharmaceuticals.

1. Chemical Structure and Properties

The structure of this compound is characterized by the presence of a thiophene ring attached to an ethanol moiety. Its chirality is significant for its biological interactions, influencing how it interacts with enzymes and receptors in biological systems.

2. Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of drug discovery, where compounds with antimicrobial potential are in high demand.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may also possess anti-inflammatory properties, although more detailed studies are necessary to fully elucidate its mechanisms and efficacy in this regard.

- Enzyme Interaction : The compound demonstrates the ability to bind to specific enzymes, such as lipases. This interaction facilitates its use in creating enantioselective biocatalysts, which are valuable for various biocatalytic reactions due to their improved efficiency and reusability.

3. Synthesis and Derivatives

Numerous methods exist for synthesizing this compound, emphasizing its accessibility for research and industrial applications. The compound can be derived from thiophene derivatives through reactions involving amines or alcohols under controlled conditions.

Table 1: Synthesis Methods

4. Case Studies

Several studies have investigated the biological effects of thiophene derivatives, including this compound:

- A study evaluated the antiviral activity of thiophene derivatives against Ebola virus pseudotypes (pEBOV). It was found that modifications to the thiophene structure significantly influenced antiviral efficacy, highlighting the importance of structural characteristics in determining biological activity .

- Another investigation focused on the enzyme inhibition potential of thiophene derivatives, revealing that these compounds could effectively inhibit viral entry mechanisms by interfering with critical protein interactions necessary for viral replication .

5. Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

- Mechanistic Studies : Detailed mechanistic studies are needed to understand how this compound interacts at a molecular level with various biological targets.

- Therapeutic Applications : Investigating potential therapeutic applications in treating infections or inflammatory diseases could lead to novel treatment strategies.

Propiedades

IUPAC Name |

1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNFIVTVJXZDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945766 | |

| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309-47-9 | |

| Record name | α-Methyl-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylthiophene-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylthiophene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in producing enantiomerically pure 1-(thiophen-2-yl)ethanol?

A: this compound serves as a crucial chiral building block in synthesizing various biologically active compounds. [, , ] Obtaining this compound in its enantiomerically pure form, meaning only one of its mirror image forms is present, is critical for developing pharmaceuticals and other bioactive molecules. This is because different enantiomers of a molecule can exhibit different biological activities, including differences in potency, toxicity, and metabolic pathways.

Q2: What are the advantages of using biocatalysts like Enterococcus faecium BY48 for producing (S)-1-(thiophen-2-yl)ethanol?

A: The research highlights the advantages of using Enterococcus faecium BY48 as a whole-cell biocatalyst for synthesizing (S)-1-(thiophen-2-yl)ethanol. [] This method offers a greener and potentially more cost-effective approach compared to traditional chemical synthesis or other biocatalytic procedures. [] The process utilizes mild reaction conditions and exhibits high enantioselectivity, resulting in a product with excellent enantiomeric purity. [] Furthermore, the ability to produce (S)-1-(thiophen-2-yl)ethanol on a gram scale makes it a viable option for industrial applications. []

Q3: Can immobilized lipases be used to obtain enantiomerically pure this compound?

A: Yes, research has shown that immobilized lipases, specifically Candida antarctica lipase B (CAL-B), can be employed for the kinetic resolution of racemic this compound. [, ] This method relies on the enzyme's preference for reacting with one enantiomer over the other, leading to the accumulation of the desired enantiomer. Combining this approach with a Mitsunobu inversion reaction can further enhance the yield of the desired enantiomer. [] This highlights the versatility of enzymatic methods in achieving enantioselective synthesis of valuable chiral building blocks like this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.